molecular formula C7H8N2O2 B151078 (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 689251-97-6

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B151078
CAS No.: 689251-97-6
M. Wt: 152.15 g/mol
InChI Key: PTIQETSIDLDEMZ-NSCUHMNNSA-N
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Description

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a pyrazole ring substituted with a methyl group at the 1-position and an acrylic acid moiety at the 3-position. The (2E) designation indicates the trans configuration of the double bond in the acrylic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid can be achieved through various methods. One common approach involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate under basic conditions, followed by hydrolysis and decarboxylation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid
  • 3-(1-methyl-1H-pyrazol-4-yl)acrylamide
  • 3-(1-methyl-1H-pyrazol-4-yl)acrylonitrile

Uniqueness

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is unique due to its specific structural features, such as the trans configuration of the acrylic acid moiety and the presence of a methyl group on the pyrazole ring. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIQETSIDLDEMZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364140
Record name (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Source EPA DSSTox
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689251-97-6
Record name (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689251-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 689251-97-6
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Synthesis routes and methods

Procedure details

A mixture of 1-methylpyrazole-4-carboxaldehyde (made as in reference 15) (18.1 g), malonic acid (17.1 g), pyridine (15 ml) and piperidine (0.2 ml) was heated to 100° C. for 1 hour. After cooling, water was added, followed by aqueous ammonia to obtain a clear solution, which was acidified to pH5 with hydrochloric acid. The resulting solid was filtered off, washed with water and dried to obtain 3-(1-methylpyrazol-4-yl)acrylic acid (18.9 g). 1H-NMR (d6-DMSO) δ 3.83 (3H, s), 6.18 (1H, d), 7.44 (1H, d), 7.83 (1H, s), 8.07 (1H, s). (APCI) M+H=153. C7H8N2O2 requires 152.
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